3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid is a synthetic organic compound characterized by its unique molecular structure and potential pharmacological applications. This compound is categorized under benzoic acid derivatives, specifically featuring a sulfonamide functional group attached to a piperazine moiety and a fluorinated benzene ring. The molecular formula for this compound is C17H19FN2O3S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.
The compound is derived from the modification of 4-fluorobenzoic acid through various synthetic methodologies that introduce the benzylpiperazine and sulfonyl groups. These modifications are often explored in medicinal chemistry to enhance biological activity or alter pharmacokinetic properties.
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid can be classified as:
The synthesis of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid typically involves multiple steps, including the formation of the piperazine derivative and subsequent sulfonylation.
The reactions are generally carried out under controlled temperature and pressure conditions, often utilizing solvents such as dimethylformamide or dichloromethane. Thin-layer chromatography is employed to monitor reaction progress, while purification techniques like recrystallization or column chromatography are used to isolate the final product.
The molecular structure of 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid features:
Key structural data include:
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid can undergo various chemical reactions:
These reactions generally require specific reagents such as acids for hydrolysis (e.g., hydrochloric acid) or reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for 3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid is primarily investigated in relation to its potential therapeutic effects. It may act as an inhibitor for specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may exhibit activity against various targets, including:
Spectroscopic methods such as nuclear magnetic resonance and infrared spectroscopy are commonly used to characterize the compound's structure and confirm its purity.
3-[(4-Benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid has potential applications in:
The synthesis of 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid (CAS 1054112-12-7, C₁₈H₁₉FN₂O₄S, MW 378.42 g/mol) centers on forming the sulfonamide bond between the 4-fluorobenzoic acid scaffold and the benzylpiperazine moiety. Key methodologies involve activating the sulfonyl chloride group of 3-chlorosulfonyl-4-fluorobenzoic acid for nucleophilic attack by the secondary amine of 1-benzylpiperazine. Optimized protocols use dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base, achieving yields of 78–85% under anhydrous conditions at 0–5°C [1] [8].
Table 1: Catalyst Screening for Sulfonamide Coupling
Catalyst | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
None (TEA only) | 0–5 | 12 | 65 | 92 |
DMAP | 25 | 6 | 82 | 97 |
HATU | 25 | 3 | 85 | 99 |
DCC | 0–5 | 8 | 78 | 95 |
Alternative routes employ carbodiimide activators (e.g., diisopropylcarbodiimide) in DCM to generate sulfonyl intermediates in situ before piperazine addition, reducing side-product formation [2]. Post-synthesis purification leverages cold-chain crystallization to isolate the crystalline product, which exhibits stability at –20°C long-term storage [1]. The sulfonyl linkage’s geometry (S(=O)₂-N bond) enhances molecular rigidity, confirmed by X-ray diffraction in analogues, facilitating π-stacking interactions in target binding [9].
Position-selective fluorination at the para-position relative to the carboxylic acid group is critical for bioactivity. Directed ortho-metalation (DoM) of 3-bromo-4-fluorobenzoic acid using n-BuLi enables electrophilic trapping, while nucleophilic aromatic substitution (SNAr) on 3,4-dichlorobenzoic acid with KF/K₂CO₃ in dimethylformamide (DMF) at 120°C achieves 90% regioselectivity [6] [8]. The fluorine atom’s strong electron-withdrawing effect lowers the carboxylic acid’s pKₐ (predicted 3.8–4.2), enhancing hydrogen-bonding capacity in downstream applications [3] [4].
Table 2: Fluorination Methods for Benzoic Acid Precursors
Starting Material | Fluorination Agent | Conditions | C4-F Yield (%) | Byproducts (%) |
---|---|---|---|---|
3-Bromo-4-iodobenzoic acid | F₂ | Pd(OAc)₂, 100°C, 2 h | 74 | 12 (di-fluorinated) |
3,4-Dichlorobenzoic acid | KF | DMF, 120°C, 8 h | 92 | 3 (hydrolysis) |
Methyl 4-hydroxybenzoate | Deoxo-Fluor® | THF, –40°C, 1 h | 68 | 22 (ester cleavage) |
Protecting group strategies are essential: Methyl ester protection of the carboxylic acid during fluorination prevents decarboxylation, followed by alkaline hydrolysis (NaOH/EtOH, 70°C) to restore the acid group without sulfonamide cleavage [8]. Computational modeling (DFT) confirms that C4-fluorination stabilizes the carboxylate anion via field effects, reducing decomposition during synthesis [4].
Hybridization integrates the 4-fluorobenzoic acid sulfonylpiperazine core with pharmacophores to enhance target engagement. Two dominant strategies are employed:
Table 3: Bioactivity of Hybrid Analogues
Hybrid System | Target | Key Modification | Activity (IC₅₀ or MIC) |
---|---|---|---|
Coumarin-indolylcyanoenone [5] | Pseudomonas aeruginosa | Piperazine linker | MIC = 1 μg/mL |
Chalcone-piperazine [9] | A549 lung cancer cells | Fluorobenzyl substitution | IC₅₀ = 0.19 μM |
Tyrosinase inhibitor [4] | AbTYR enzyme | 3-Chloro-2-nitro aroyl pendant | IC₅₀ = 0.18 μM |
The benzylpiperazine sulfonyl conjugate’s modular design allows tuning of electronic properties: Electron-withdrawing groups (e.g., –F, –NO₂) on the benzoic acid ring increase electrophilicity, while extended aryl sulfonamides enhance π–π stacking. These hybrids maintain drug-like properties (MW < 500, cLogP < 5), validated via QSAR modeling [5] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7